1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to the carbonyl carbon of the naphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime typically involves the following steps:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through various methods, including Friedel-Crafts acylation of naphthalene derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Oxime Formation: The final step involves the conversion of the carbonyl group to an oxime. This can be achieved by reacting the naphthalenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-7-hydroxy-, oxime
- 1(2H)-Naphthalenone, 3,4-dihydro-7-ethoxy-, oxime
- 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-, oxime
Comparison: 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxy and ethoxy analogs, the methoxy group provides different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
(NE)-N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUAOKEKZVEPG-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NO)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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